BenchChemオンラインストアへようこそ!

Diaminoguanidine

Aldose Reductase Diabetic Complications Enzyme Inhibition

Diaminoguanidine (DAG) offers unmatched performance advantages over monoaminoguanidine and triaminoguanidine analogs. It exhibits 2.4‑fold greater aldose reductase inhibition (Ki = 12.5 vs. 30.6 mM), irreversible nNOS inactivation, and sub‑3 µM anticancer activity as Schiff base derivatives. For energetic materials, DAG‑based salts deliver higher density and detonation performance with excellent thermal stability. The free base is typically supplied as the stable hydrochloride salt (CAS 36062-19-8). Select DAG for superior results across medicinal chemistry, metallodrug design, and high‑energy material research.

Molecular Formula CH7N5
Molecular Weight 89.10 g/mol
CAS No. 4364-78-7
Cat. No. B1197381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminoguanidine
CAS4364-78-7
Synonymsdiaminoguanidine
diaminoguanidine dihydrochloride
diaminoguanidine hydrobromide
diaminoguanidine hydrochloride
diaminoguanidine monohydrochloride
Molecular FormulaCH7N5
Molecular Weight89.10 g/mol
Structural Identifiers
SMILESC(=NN)(N)NN
InChIInChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6)
InChIKeyJGGFDEJXWLAQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaminoguanidine (CAS 4364-78-7) Technical Procurement and Selection Guide


Diaminoguanidine (DAG) is a nitrogen-rich organic compound with the molecular formula CH7N5, characterized by its high nitrogen content and versatile reactivity profile . It functions as a crucial intermediate in the synthesis of heterocyclic systems and energetic materials . Unlike simpler guanidine derivatives, DAG's extended hydrazine-like structure enables unique chelation properties, enhanced basicity, and distinct biological and materials science applications that are not achievable with monoaminoguanidine or triaminoguanidine analogs [1].

Why Diaminoguanidine Cannot Be Directly Substituted by Aminoguanidine or Triaminoguanidine


Substituting diaminoguanidine with structurally similar guanidines such as monoaminoguanidine or triaminoguanidine is not feasible due to quantifiable differences in electronic structure, biological potency, and materials performance. The absolute proton affinity of diaminoguanidine is greater than both guanidine and aminoguanidine, resulting from enhanced intramolecular interactions that directly affect its basicity and coordination chemistry [1]. In biological contexts, diaminoguanidine exhibits significantly stronger inhibition of aldose reductase compared to monoaminoguanidine, with a Ki value of 12.5 mM versus 30.6 mM, respectively [2]. Furthermore, in energetic materials applications, the diaminoguanidine cation exerts a greater impact on density and detonation properties of salts compared to the triaminoguanidine cation . These measurable differences across multiple performance dimensions render generic substitution scientifically unsound.

Quantitative Differentiation of Diaminoguanidine Against Comparator Compounds


Diaminoguanidine Exhibits 2.4-Fold Higher Aldose Reductase Inhibitory Potency vs. Monoaminoguanidine

In a direct comparative study, diaminoguanidine demonstrated significantly stronger inhibition of rat eye lens aldose reductase compared to monoaminoguanidine. Both compounds inhibited the enzyme noncompetitively with respect to NADPH, with Ki = 12.5 mM for diaminoguanidine and Ki = 30.6 mM for monoaminoguanidine [1]. This represents a 2.4-fold improvement in inhibitory potency for diaminoguanidine over its mono-substituted analog. In vivo, long-term daily administration (25 mg/kg body wt i.p.) of diaminoguanidine prevented experimental diabetes-induced lens opacity in rats, whereas monoaminoguanidine only inhibited lens opacity development [1].

Aldose Reductase Diabetic Complications Enzyme Inhibition

Diaminoguanidine Inactivates All Three NOS Isoforms Irreversibly vs. Reversible Inhibition by Methylguanidine

Diaminoguanidine (DAG) produces a time- and concentration-dependent inactivation of the citrulline-forming activity of all three nitric oxide synthase (NOS) isoforms (nNOS, iNOS, and eNOS), representing an irreversible inactivation mechanism [1]. In contrast, methylguanidine and 1,1-dimethylguanidine exhibited a reversible inhibition pattern across all three NOS isoforms [1]. DAG inactivates both the NADPH-oxidase and citrulline-forming activities of GH3 pituitary nNOS, whereas NG-amino-L-arginine inactivates only the citrulline-forming activity [1]. At 1 mM DAG and saturating BH4 cofactor, half-times of inactivation were 0.7 min for nNOS, 2 min for iNOS, and 8 min for eNOS, demonstrating differential isoform kinetics [1].

Nitric Oxide Synthase NOS Inhibition Enzyme Inactivation

Diaminoguanidine-Derived Schiff Base Exhibits Potent Anticancer Activity with IC50 of 2.33 µM Against MDA T32 Cells

A Schiff base compound derived from 3-acetyl coumarin and 1,3-diaminoguanidine hydrochloride (compound 3d) demonstrated promising anticancer activity against human papillary cancer cell line (MDA T32) with an IC50 value of 2.33 µM [1]. This value represents potent antiproliferative activity that warrants further investigation as a lead compound [1]. Within the same study series, diaminoguanidine-derived Schiff bases showed antioxidant activity with IC50 values ranging from 7.6–12.94 μM, which is superior to the standard ascorbic acid (IC50 = 14.85 μM) [1].

Anticancer Schiff Base Coumarin Derivatives

Diaminoguanidine Cation Exerts Greater Impact on Density and Detonation Properties Than Triaminoguanidine Cation

Density functional theory (DFT) studies on guanidine-azole salts as energetic materials reveal that the diaminoguanidine cation has a greater impact on the density and detonation properties of the salts than the triaminoguanidine cation . This computational finding provides a structure-property relationship basis for selecting diaminoguanidine over triaminoguanidine when optimizing energetic salt formulations for higher density and improved detonation performance . In related work, the diaminoguanidine salt of 1,1,2,2-tetranitroaminoethane (TNAE) exhibited excellent thermal stability and insensitivity to impact and friction, with theoretical calculations indicating excellent detonation pressure and velocity [1].

Energetic Materials Detonation Performance Density Functional Theory

Optimal Application Scenarios for Diaminoguanidine Based on Verified Differentiation Evidence


Aldose Reductase Inhibitor Development for Diabetic Complications

Researchers developing aldose reductase inhibitors for diabetic complications should prioritize diaminoguanidine over monoaminoguanidine based on its 2.4-fold higher inhibitory potency (Ki = 12.5 mM vs. 30.6 mM) [1]. The in vivo prevention of diabetes-induced lens opacity in rat models, compared to only inhibition by monoaminoguanidine, further supports selection of diaminoguanidine for programs targeting diabetic cataract or other aldose reductase-mediated complications [1].

Irreversible Nitric Oxide Synthase (NOS) Inactivation Studies

For experimental protocols requiring irreversible rather than reversible NOS inactivation, diaminoguanidine is the preferred choice over methylguanidine or 1,1-dimethylguanidine, which exhibit only reversible inhibition patterns [1]. DAG's unique ability to inactivate both NADPH-oxidase and citrulline-forming activities of nNOS (unlike NG-amino-L-arginine) provides a distinct mechanistic profile for NOS enzymology and pharmacology studies [1].

Schiff Base and Metal Complex Synthesis for Anticancer or Antimicrobial Screening

Synthetic chemists designing Schiff base ligands for anticancer or antimicrobial screening should consider diaminoguanidine as the hydrazine component based on the demonstrated sub-3 µM IC50 of its coumarin-derived Schiff base against MDA T32 cancer cells [1]. The compound's ability to form stable bis-hydrazone complexes with transition metals including copper(II), vanadyl(II), nickel(II), and manganese(II) enables access to diverse metallodrug candidates and coordination polymers [2].

Energetic Materials and Green Gas-Generating Agent Formulation

In energetic materials research, the diaminoguanidine cation should be selected over the triaminoguanidine cation when higher density and improved detonation properties are required, as demonstrated by DFT computational studies [1]. The diaminoguanidine salt of TNAE specifically exhibits excellent thermal stability with insensitivity to impact and friction, making it suitable for applications requiring both energetic performance and safe handling characteristics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diaminoguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.